1,1,1,3-Tetramethoxypropane

Description

BenchChem offers high-quality 1,1,1,3-Tetramethoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3-Tetramethoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

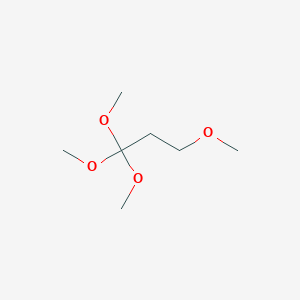

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3-tetramethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-8-6-5-7(9-2,10-3)11-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFYRJIHPBMDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448327 | |

| Record name | 1,1,1,3-tetramethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77197-59-2 | |

| Record name | 1,1,1,3-tetramethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1,1,3-Tetramethoxypropane: Structural Nuances, Analytical Applications, and Synthetic Utility in Drug Development

Executive Summary As a Senior Application Scientist, I frequently encounter analytical bottlenecks related to the instability of reactive biomarkers. In the realm of oxidative stress quantification, Malondialdehyde (MDA) is the gold standard biomarker for lipid peroxidation. However, direct handling of MDA is notoriously unreliable due to its rapid polymerization and oxidation. To circumvent this, 1,1,1,3-Tetramethoxypropane (CAS: 77197-59-2) is employed as a highly stable, chemically inert precursor. This whitepaper provides an in-depth technical analysis of 1,1,1,3-Tetramethoxypropane, detailing its structural properties, its mechanistic role as a self-validating standard in Thiobarbituric Acid Reactive Substances (TBARS) assays, and its broader applications in organic synthesis and drug development.

Chemical Architecture & Physical Properties

1,1,1,3-Tetramethoxypropane is a specialized aliphatic compound characterized by a propane backbone containing an orthoester moiety at the C1 position and an aliphatic ether at the C3 position. It is critical not to confuse this compound with its symmetric isomer, 1,1,3,3-tetramethoxypropane (a bis-acetal); while both are used as MDA precursors, 1,1,1,3-Tetramethoxypropane possesses unique reactivity profiles, particularly in synthetic organic chemistry[1].

Quantitative Data Summary

| Parameter | Specification |

| Chemical Name | 1,1,1,3-Tetramethoxypropane |

| CAS Registry Number | 77197-59-2[2] |

| Molecular Formula | C7H16O4[3] |

| Molecular Weight | 164.20 g/mol |

| Boiling Point | 89–90 °C at 20 mmHg[1] |

| Structural Features | C1 Orthoester, C3 Aliphatic Ether |

| Primary Utility | MDA biomarker standard, Synthetic intermediate |

Mechanistic Role in Oxidative Stress Analytics

In drug discovery, particularly when evaluating antioxidant therapeutics, precise quantification of reactive oxygen species (ROS) damage is mandatory. The TBARS assay measures MDA, a terminal product of polyunsaturated fatty acid peroxidation.

The Causality of Precursor Selection: Why do we use 1,1,1,3-Tetramethoxypropane instead of direct MDA? Free MDA is highly unstable. By utilizing the orthoester/ether structure of 1,1,1,3-Tetramethoxypropane, we maintain a chemically stable reservoir. During the assay, the specific application of acidic pH and high thermal energy drives the complete hydrolysis of the methoxy groups, yielding stoichiometric amounts of MDA in situ. This ensures absolute reproducibility and prevents standard degradation during storage.

Fig 1: Acidic hydrolysis of 1,1,1,3-Tetramethoxypropane to MDA and subsequent TBA condensation.

Standardized Protocol: TBARS Assay Calibration

To ensure trustworthiness, every analytical protocol must be a self-validating system. The following methodology utilizes 1,1,1,3-Tetramethoxypropane to generate a standard curve that not only calibrates biological samples but also validates the efficiency of the acidic hydrolysis step itself.

Phase 1: Standard Curve Preparation

-

Stock Preparation: Prepare a primary stock of 1,1,1,3-Tetramethoxypropane (TMP) at 133.75 mM[4].

-

Serial Dilution: Generate a working standard curve in the exact same matrix as the biological samples to account for potential matrix interference.

Phase 2: Sample Processing & Protein Precipitation

-

Precipitation: Aliquot 100 µL of biological sample (e.g., cell lysate or explant supernatant) or TMP standard into a microcentrifuge tube. Add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA)[3].

-

Causality Insight: TCA serves a dual, critical purpose. First, it precipitates soluble proteins that would otherwise cause light scattering and false-positive absorbance readings. Second, it drops the pH to the highly acidic range required for the subsequent hydrolysis of TMP[5].

-

-

Clarification: Incubate on ice for 15 minutes, then centrifuge at 2,200 × g for 15 minutes at 4°C to pellet the precipitated proteins[3].

Phase 3: Hydrolysis and Condensation

-

Reaction Setup: Transfer 200 µL of the clarified supernatant (or standard) into a cryotube. Add an equal volume (200 µL) of 0.67% Thiobarbituric Acid (TBA) solution[3].

-

Thermal Activation: Boil the mixture at 95°C for 50 minutes[3].

-

Causality Insight: The thermal energy is the catalyst that drives the complete acid-catalyzed hydrolysis of the orthoester bonds of TMP, liberating free MDA. Simultaneously, it provides the activation energy for the nucleophilic addition of two TBA molecules to one MDA molecule, forming the detectable pink chromophore[6].

-

-

Quenching: Immediately transfer the tubes to an ice bath for 3 minutes. Rapid cooling halts the reaction, preventing over-oxidation and stabilizing the MDA-TBA adduct[3].

Phase 4: Quantification

-

Readout: Transfer the solutions to a 96-well microplate and measure absorbance at 532 nm using a spectrophotometer[3]. Calculate sample lipid peroxidation levels by interpolating against the TMP-derived standard curve.

Applications in Drug Development & Synthetic Chemistry

Oxidative Stress & Preeclampsia Therapeutics

In maternal-fetal pharmacology, evaluating the efficacy of antioxidants requires precise ROS quantification. 1,1,1,3-Tetramethoxypropane is heavily utilized to calibrate TBARS assays in studies investigating the antioxidant and anti-inflammatory effects of Vitamin D on human umbilical vein endothelial cells (HUVECs) treated with preeclamptic placental explants[3][4][5][7]. By providing a reliable standard, researchers can definitively prove that therapeutic interventions successfully downregulate oxidative tissue damage.

Male Infertility & Seminal Plasma Analysis

TMP-calibrated TBARS assays are also critical in reproductive drug development. Researchers utilize this standard to measure lipid peroxidation in sperm membranes, allowing them to establish direct correlations between oxidative damage and elevated Interleukin-6 (IL-6) levels in seminal plasma[6]. This data is foundational for developing targeted antioxidant therapies for male infertility.

Organic Synthesis (Claisen Orthoester Rearrangement)

Beyond its role as an analytical standard, 1,1,1,3-Tetramethoxypropane is a highly versatile building block in organic synthesis. It reacts with allylic alcohols via the Claisen orthoester rearrangement, followed by a

References

1.[2] CymitQuimica. CAS 77197-59-2: Propane, 1,1,1,3-tetramethoxy-. Available at: 2.[4] SciELO. Effects of vitamin D-induced supernatant of placental explants from preeclamptic women on oxidative stress and nitric oxide bioavailability. Available at: 3.[3] SciELO. Effects of vitamin D-induced supernatant of placental explants from preeclamptic women on oxidative stress and nitric oxide bioavailability in human umbilical vein endothelial cells. Available at: 4.[1] ResearchGate / e-EROS Encyclopedia of Reagents for Organic Synthesis. 1,1,1,3-Tetramethoxypropane. Available at: 5.[5] PMC / NIH. Effects of vitamin D-induced supernatant of placental explants from preeclamptic women on oxidative stress and nitric oxide bioavailability in human umbilical vein endothelial cells. Available at: 6.[6] Taylor & Francis. INTERLEUKIN-6 (IL-6) IN SEMINAL PLASMA OF INFERTILE MEN, AND LIPID PEROXIDATION OF THEIR SPERM. Available at: 7.[7] SciELO. Effects of vitamin D-induced supernatant of placental explants from preeclamptic women on oxidative stress and nitric oxide bioavailability in human umbilical vein endothelial cells. Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 77197-59-2: Propane, 1,1,1,3-tetramethoxy- [cymitquimica.com]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Effects of vitamin D-induced supernatant of placental explants from preeclamptic women on oxidative stress and nitric oxide bioavailability in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. scielo.br [scielo.br]

Technical Guide: 1,1,3,3-Tetramethoxypropane (CAS 102-52-3)

The Researcher's Standard for Malondialdehyde Generation [1]

Abstract

This technical guide provides an in-depth analysis of 1,1,3,3-Tetramethoxypropane (TMP), the industry-standard precursor for generating Malondialdehyde (MDA) in oxidative stress research.[1] Unlike free MDA, which is highly unstable and prone to polymerization, TMP offers a stable, storable liquid form that hydrolyzes quantitatively to MDA under acidic conditions. This document details its physicochemical properties, hydrolysis kinetics, and a validated protocol for preparing calibration standards for Thiobarbituric Acid Reactive Substances (TBARS) assays.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

1,1,3,3-Tetramethoxypropane acts as a "masked" dialdehyde.[1] Its acetal protection groups render it chemically inert under neutral storage conditions, preventing the self-condensation reactions typical of pure malondialdehyde.[1]

Core Identity Data

| Parameter | Specification |

| CAS Number | 102-52-3 |

| IUPAC Name | 1,1,3,3-Tetramethoxypropane |

| Synonyms | Malonaldehyde bis(dimethyl acetal); TMP; TEP (analogous) |

| Molecular Formula | C₇H₁₆O₄ |

| Molecular Weight | 164.20 g/mol |

| SMILES | COC(CC(OC)OC)OC |

Physicochemical Constants

Data aggregated from primary chemical safety and property databases.[1] [1, 2]

| Property | Value | Context for Researchers |

| Physical State | Liquid | Clear, colorless to yellow-brown.[1][2][3][4] Low viscosity.[1] |

| Boiling Point | 183 °C (at 760 mmHg) | High boiling point allows for stable storage at room temperature.[1] |

| Density | 0.997 g/mL (at 25 °C) | Nearly identical to water; simplifies volumetric pipetting.[1] |

| Refractive Index | Purity indicator; degradation often alters this value.[1] | |

| Solubility | Immiscible in water (initially) | Critical: Soluble in ethanol/organic solvents.[1] Requires acid hydrolysis to become water-miscible as MDA.[1] |

| Flash Point | 57 °C (134.6 °F) | Flammable. Handle in a fume hood away from heat sources.[1] |

| Vapor Pressure | 1.7 hPa (at 20 °C) | Moderate volatility; keep containers tightly sealed.[1] |

Mechanism of Action: Acid Hydrolysis

Why this matters: Researchers often fail TBARS assays because they assume TMP reacts directly with Thiobarbituric Acid (TBA).[1] It does not. TMP must first undergo acid-catalyzed hydrolysis to release the reactive MDA species.[1]

The acetal groups protect the carbonyls.[1] In the presence of acid (

Hydrolysis Pathway Visualization

Figure 1: Acid-catalyzed hydrolysis of TMP to generate reactive MDA.[1][2][5] The reaction requires an acidic environment (pH < 2) to proceed quantitatively.[1]

Validated Experimental Protocol

Application: Preparation of MDA Standards for TBARS Assay. Objective: Create a precise 0–100 µM MDA standard curve from a TMP precursor.

Reagents Required[6][7]

-

1,1,3,3-Tetramethoxypropane (CAS 102-52-3)[1][8][9][2][3][10]

-

Absolute Ethanol (for initial solubility)[1]

-

0.2N Hydrochloric Acid (HCl) or 1% Sulfuric Acid (

)[1] -

Deionized Water (

)[1]

Step-by-Step Methodology

1. Preparation of Primary Stock Solution (10 mM)

-

Rationale: TMP is hydrophobic.[1] Dissolving directly in water can lead to heterogeneity.[1] Ethanol ensures complete dissolution.[1]

-

Step: Weigh accurately or pipette based on density (

).

2. Hydrolysis (Activation Step)

-

Rationale: This step converts the unreactive acetal into reactive MDA.[1] Without this, the TBA reaction will be slow or incomplete.

-

Step: Dilute the Primary Stock 1:100 into acid.

-

Add 100 µL of Primary Stock (10 mM) to 9.9 mL of 0.2N HCl .

-

Incubate at room temperature for 1 hour (or 50°C for 15 mins).

-

Result: 100 µM MDA Working Solution (hydrolyzed).

-

3. Standard Curve Generation

-

Step: Perform serial dilutions of the 100 µM Working Solution using

or assay buffer.-

Target points: 0, 1.25, 2.5, 5, 10, 25, 50 µM.

-

Workflow Diagram

Figure 2: Step-by-step workflow for converting TMP into a quantification standard for lipid peroxidation assays.

Safety & Handling

Hazard Classification (GHS):

-

Flammable Liquid (Category 3): Keep away from open flames and sparks.[1][11] Flash point is 57°C.[1]

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation.[1]

Storage Protocol:

-

Store at 2–8 °C (Refrigerated).

-

Keep container tightly closed and dry.[1] Moisture ingress will cause premature hydrolysis and degradation of the standard.[1]

-

Under proper conditions, TMP is stable for at least 2 years.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66019, 1,1,3,3-Tetramethoxypropane. Retrieved from [Link]

-

Diabetic Complications Consortium. Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol.[1][7][12] Retrieved from [Link]

-

Imai, H., & Arai, Z. Hydrolysis of 1,1,3,3-tetramethoxypropane and spectrophotometric determination of its product, malondialdehyde.[1][13][14][15] Journal of the Chemical Society of Japan.[1] Retrieved from [Link][1]

Sources

- 1. 1,1,3,3-Tetramethoxypropane 99 102-52-3 [sigmaaldrich.com]

- 2. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]

- 3. sfdchem.com [sfdchem.com]

- 4. b2brazil.com [b2brazil.com]

- 5. researchgate.net [researchgate.net]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. diacomp.org [diacomp.org]

- 8. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]

- 9. CAS 102-52-3: Tetramethoxypropane | CymitQuimica [cymitquimica.com]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

- 12. biocompare.com [biocompare.com]

- 13. Hydrolysis of 1, 1, 3, 3-tetramethoxypropane and spectrophotometric determination of its product, malondialdehyde [jstage.jst.go.jp]

- 14. (PDF) Hydrolysis of 1,1,3,3-Tetramethoxypropane and [research.amanote.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Tetramethoxypropane from Vinyl Ethers

Executive Summary & Nomenclature Clarification

The synthesis of highly functionalized acetals from vinyl ethers is a cornerstone of modern organic chemistry, providing critical skeleton-forming agents for pharmaceutical and agrochemical intermediates (such as pyrazoles and pyrimidines). A frequent point of confusion in both commercial catalogs and biochemical literature is the nomenclature surrounding tetramethoxypropanes.

While frequently referred to as 1,1,1,3-tetramethoxypropane in biological contexts—most notably as a malondialdehyde (MDA) standard in Thiobarbituric Acid Reactive Substances (TBARS) assays —the correct structural identity of the compound synthesized via the condensation of trimethyl orthoformate and methyl vinyl ether is 1,1,3,3-tetramethoxypropane (Malonaldehyde bis(dimethyl acetal), CAS 102-52-3) . The true 1,1,1,3-isomer (CAS 77197-59-2) is a distinct orthoester primarily utilized in Claisen rearrangements.

To maintain strict scientific integrity, this whitepaper details the Lewis acid-catalyzed synthesis of the 1,1,3,3-isomer from vinyl ethers, as it is the chemically accurate product of this specific synthetic pathway.

Mechanistic Causality: The Carbenium Ion Pathway

The synthesis of 1,1,3,3-tetramethoxypropane relies on the electrophilic addition of an orthoformate across the electron-rich double bond of a vinyl ether. This transformation is not spontaneous; it requires precise Lewis acid catalysis to generate a highly reactive intermediate.

Causality of the Reaction:

-

Activation: A Lewis acid (e.g., anhydrous

, -

Carbenium Generation: The departure of a methoxide-Lewis acid complex generates a resonance-stabilized dimethoxycarbenium ion .

-

Nucleophilic Attack: The electron-rich

-system of the vinyl ether attacks the electrophilic carbenium carbon. This regioselective attack yields a secondary oxocarbenium intermediate. -

Trapping: The intermediate is immediately trapped by the previously liberated methoxide (or complex anion), yielding the fully protected tetramethoxypropane.

Mechanistic pathway of tetramethoxypropane synthesis via carbenium intermediates.

Experimental Protocol: A Self-Validating System

The following protocol outlines the industrial-scale synthesis adapted for laboratory execution, utilizing isopropyl vinyl ether or methyl vinyl ether. Because methyl vinyl ether is a highly combustible gas at room temperature (b.p. 5.5 °C), temperature control is the most critical safety and yield-determining factor .

Reagents and Apparatus Setup

-

Apparatus: A 500 mL four-necked flask equipped with a mechanical stirrer, internal thermocouple, dropping funnel, and a dry-ice/acetone reflux condenser.

-

Atmosphere: Strict anhydrous nitrogen (

) blanket to prevent premature hydrolysis of the orthoformate.

Step-by-Step Methodology

-

Initial Charge: Add 106.1 g (1.0 mol) of anhydrous trimethyl orthoformate to the reactor.

-

Catalyst Introduction: Under vigorous stirring, add 0.3 g (0.002 mol) of anhydrous Iron (III) chloride (

).-

Causality:

is chosen over stronger acids like

-

-

Thermal Equilibration: Cool the mixture to exactly -15 °C using a cryostat or dry-ice/ethylene glycol bath.

-

Controlled Addition: Add 81.8 g (0.95 mol) of the vinyl ether dropwise over a period of 5 hours.

-

Validation Check: The internal temperature must not exceed -10 °C. Exothermic spikes indicate overly rapid addition, which leads to vinyl ether oligomerization (a yield-killing side reaction).

-

-

Aging: Maintain the reaction at -15 °C for 2 hours post-addition to ensure complete conversion of the oxocarbenium intermediates.

-

Quenching: Add 10.6 g of anhydrous sodium carbonate (

) and stir for 30 minutes.-

Causality: The base neutralizes the Lewis acid. If the acid is not quenched, the subsequent distillation heating will trigger the reverse reaction or acid-catalyzed decomposition of the acetal into malondialdehyde and methanol.

-

-

Purification: Suction filter the quenched mixture to remove iron salts. Subject the filtrate to vacuum distillation. The target 1,1,3,3-tetramethoxypropane distills at 70–75 °C at 15 mmHg .

Step-by-step experimental workflow for the synthesis of tetramethoxypropane.

Quantitative Data Summaries

To optimize the synthesis, researchers must balance catalyst strength against the propensity of vinyl ethers to polymerize. Table 1 outlines the physical parameters of the workflow, while Table 2 compares catalyst efficacy.

Table 1: Physical Properties of Key Reactants and Products

| Compound | Role | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Trimethyl Orthoformate | Electrophile Source | 106.12 | 101 - 102 | 0.970 |

| Methyl Vinyl Ether | Nucleophile | 58.08 | 5.5 | 0.750 |

| Isopropyl Vinyl Ether | Safer Nucleophile Alt. | 86.13 | 64 - 65 | 0.752 |

| 1,1,3,3-Tetramethoxypropane | Target Product | 164.20 | 183 (70-75 at 15 mmHg) | 0.997 |

Table 2: Comparison of Lewis Acid Catalysts in Orthoformate-Vinyl Ether Coupling

| Catalyst | Relative Acid Strength | Optimal Temp Range | Yield (%) | Primary Side Reaction |

| Moderate | -15°C to 0°C | 85 - 92% | Minimal; highly selective. | |

| High | -30°C to -15°C | 60 - 75% | Cationic polymerization of vinyl ether. | |

| Low | 20°C to 40°C | 40 - 55% | Incomplete conversion; slow kinetics. |

Note: Yields are highly dependent on strict adherence to the anhydrous environment and precise thermal control during the dropwise addition phase.

In-Process Quality Control (QC)

To ensure this protocol acts as a self-validating system, the following QC metrics must be observed:

-

Visual Cue: The initial addition of

to trimethyl orthoformate will yield a pale yellow/orange tint. A rapid shift to dark brown or black during vinyl ether addition indicates localized overheating and catalyst degradation. -

Gas Chromatography (GC): Pull a 0.1 mL aliquot at the 1-hour aging mark, quench with solid

, and analyze via GC-FID. The complete disappearance of the vinyl ether peak validates the end of the reaction phase.

References

-

Title: Effects of vitamin D-induced supernatant of placental explants from preeclamptic women on oxidative stress and nitric oxide bioavailability in human umbilical vein endothelial cells Source: Brazilian Journal of Medical and Biological Research (SciELO) URL: [Link]

- Title: Process for producing tetraalkoxypropane and derivative thereof (US20060183948A1)

1,1,3,3-Tetramethoxypropane: The Stabilized Precursor for Malondialdehyde (MDA)

Topic: 1,1,1,3-Tetramethoxypropane as a protected form of malondialdehyde Content Type: In-depth Technical Guide[1]

A Technical Guide for Standardization and Synthesis[1]

Executive Summary & Nomenclature Correction

Critical Technical Note: While the prompt specifies "1,1,1,3-Tetramethoxypropane," the chemical precursor ubiquitously used as the protected form of malondialdehyde (MDA) is 1,1,3,3-Tetramethoxypropane (CAS: 102-52-3), often abbreviated as TMP or TEP (for the tetraethoxy analog).[1]

-

1,1,3,3-Tetramethoxypropane:

.[1][2][3] Hydrolyzes to Malondialdehyde ( -

1,1,1,3-Tetramethoxypropane:

.[1] This is an orthoester-ether that would hydrolyze to a methyl ester derivative, not MDA.[1]

This guide focuses on 1,1,3,3-Tetramethoxypropane (TMP) , as it is the industry-standard reagent for generating MDA in situ.[1]

Malondialdehyde (MDA) is a critical biomarker for lipid peroxidation and a versatile C3 synthon in heterocyclic chemistry. However, free MDA is chemically unstable, prone to self-polymerization, and exists in equilibrium between enol and aldehyde forms.[1] TMP serves as a stable, shelf-life-compatible acetal that releases pure monomeric MDA only upon acid hydrolysis.[1] This guide details the mechanistic principles, quantitative assay protocols (TBARS), and synthetic applications of TMP.

Chemical Foundation: The Hydrolysis Mechanism

The utility of TMP lies in its masked carbonyl groups. In its acetal form, the molecule is unreactive toward polymerization. Upon exposure to aqueous acid, the methoxy groups are protonated and displaced by water, liberating methanol and generating the free aldehyde.

2.1 Reaction Kinetics and Pathway

The hydrolysis is acid-catalyzed and proceeds in two stages.[1] The rate-limiting step is typically the initial protonation and cleavage of the first acetal group.[1]

Key Parameters:

-

Catalyst: Strong mineral acid (HCl or

). -

Temperature: Rate increases significantly with heat (

) but can proceed at Room Temperature (RT) over 1-2 hours.[1] -

Byproducts: 4 equivalents of methanol are released per mole of TMP.

Figure 1: Acid-catalyzed hydrolysis pathway of TMP to active MDA species.

Application: Standardization of TBARS Assays

The Thiobarbituric Acid Reactive Substances (TBARS) assay is the most common method for quantifying lipid peroxidation. However, using "free MDA" salts (like sodium malondialdehyde) as standards is unreliable due to purity and hygroscopicity issues. TMP provides a stoichiometric generation of MDA, ensuring accurate standard curves.

3.1 Protocol: Preparation of MDA Standard Curve from TMP [1]

Objective: Create a precise 100 µM MDA stock solution for assay calibration.

Reagents:

-

1,1,3,3-Tetramethoxypropane (TMP) (Sigma-Aldrich/Merck, CAS 102-52-3, 99% purity).[1]

-

0.1 M Hydrochloric Acid (HCl).

-

Deionized Water (

). -

TBA Reagent (0.67% Thiobarbituric acid in 1:1 Acetic Acid/Water).

Step-by-Step Methodology:

-

Primary Stock Preparation (10 mM):

-

Weigh accurately or volumetrically pipette TMP.

-

Calculation: MW of TMP = 164.2 g/mol .[2][3] Density = 0.997 g/mL.[2][4][5][6]

-

Pipette 16.5 µL of TMP into a 10 mL volumetric flask.

-

Dilute to volume with 0.1 M HCl .

-

Crucial Step:Incubate at Room Temperature for 2 hours or at 50°C for 10 minutes . This ensures complete hydrolysis of the acetal groups to release free MDA.

-

-

Working Standard (100 µM):

-

Take 100 µL of the hydrolyzed Primary Stock (10 mM).

-

Dilute into 9.9 mL of water (or assay buffer).

-

Stability:[1] Use immediately. Free MDA degrades within hours at room temperature.

-

-

Standard Curve Generation: Prepare serial dilutions as follows in duplicate:

| Standard ID | Concentration (µM) | Vol. Working Std (µL) | Vol. Water (µL) |

| S1 (Blank) | 0 | 0 | 1000 |

| S2 | 2.5 | 25 | 975 |

| S3 | 5.0 | 50 | 950 |

| S4 | 10.0 | 100 | 900 |

| S5 | 20.0 | 200 | 800 |

| S6 | 40.0 | 400 | 600 |

-

Reaction & Measurement:

-

Add equal volume of TBA Reagent to each standard.

-

Heat at 95°C for 60 minutes .

-

Cool on ice for 10 minutes.

-

Measure Absorbance (OD) at 532 nm .[7]

-

Validation Criteria:

-

The plot of OD532 vs. Concentration should yield a linear regression with

. -

The molar extinction coefficient (

) of the MDA-TBA adduct should be approximately

Application: Synthetic Chemistry (Drug Development)

In medicinal chemistry, TMP is a "masked" form of propanedial, acting as a 3-carbon electrophile.[1] It is extensively used to synthesize pyrimidines and pyrazoles—scaffolds found in oncology and anti-infective drugs.

4.1 Synthesis of Pyrimidines

TMP reacts with amidines or urea derivatives (nucleophiles) to close the pyrimidine ring. The acetal groups act as leaving groups after initial nucleophilic attack.

Mechanism:

-

Acid Activation: TMP hydrolyzes to MDA in situ.

-

Condensation: The nucleophilic nitrogens of the amidine attack the carbonyl carbons of MDA.

-

Aromatization: Loss of water drives the formation of the aromatic pyrimidine ring.

Figure 2: Synthetic workflow for pyrimidine construction using TMP.[1]

Handling, Stability, and Safety

5.1 Stability Profile

-

TMP (Acetal): Highly stable at room temperature if kept dry. Non-polymerizing. Shelf life > 2 years.

-

MDA (Free Aldehyde): Highly unstable. Polymerizes at pH > 5. Volatile. Must be generated fresh.

5.2 Safety Data (SDS Summary)

-

Toxicity: Harmful if swallowed.[6] Hydrolysis releases methanol (toxic).

-

Storage: Store at room temperature (15-25°C). Keep container tightly closed to prevent moisture ingress (which causes premature hydrolysis).

5.3 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Absorbance in TBARS | Incomplete hydrolysis of TMP | Ensure 2h incubation at RT or 10 min at 50°C in 0.1M HCl. |

| Non-linear Standard Curve | Pipetting error or MDA degradation | Use hydrolyzed stock immediately; do not store overnight. |

| High Background (Blank) | Contaminated reagents | Use HPLC-grade water; ensure TBA reagent is fresh.[1] |

References

-

Esterbauer, H., & Cheeseman, K. H. (1990). Determination of aldehydic lipid peroxidation products: Malonaldehyde and 4-hydroxynonenal.[1] Methods in Enzymology, 186, 407-421.[1] Link

-

Janero, D. R. (1990). Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury.[1] Free Radical Biology and Medicine, 9(6), 515-540.[1] Link

-

Sigma-Aldrich. (2024).[1] Product Specification: 1,1,3,3-Tetramethoxypropane (T9889).[1] Merck KGaA. Link

-

Nair, V., & O'Neil, C. L. (2008). Malondialdehyde.[2][3][4][5][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. Link

-

Grotto, D., et al. (2009). Importance of the lipid peroxidation biomarkers and methodological aspects for malondialdehyde quantification. Química Nova, 32(1), 169-174.[1] Link

Sources

- 1. 102-52-3|1,1,3,3-Tetramethoxypropane|BLD Pharm [bldpharm.com]

- 2. 1,1,3,3-Tetramethoxypropan 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,1,3,3-Tetramethoxypropane 99 102-52-3 [sigmaaldrich.com]

- 4. 1,1,3,3-Tetramethoxypropane 99 102-52-3 [sigmaaldrich.com]

- 5. sfdchem.com [sfdchem.com]

- 6. camachem.com [camachem.com]

- 7. Temporal Trends of Malondialdehyde in Stored Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. 1,1,3,3-Tetramethoxypropane | 102-52-3 | TCI AMERICA [tcichemicals.com]

- 10. biocompare.com [biocompare.com]

Methodological & Application

Application Note: Tetramethoxypropane as a Versatile C3-Synthon in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Validated Protocols, and Scaffold Diversification

Introduction & Nomenclature Clarification

In the realm of drug development, the rapid assembly of nitrogenous heterocycles—such as pyrimidines, pyrazoles, and isoxazoles—is critical for library generation and hit-to-lead optimization. A highly efficient strategy for constructing these rings involves the use of a stable C3-synthon.

Nomenclature Note: In rigorous chemical nomenclature, 1,1,1,3-tetramethoxypropane (CAS 77197-59-2) refers to an orthoester primarily used in Claisen rearrangements. However, in industrial supply chains, bulk chemical manufacturing, and numerous patents, the term is frequently used interchangeably with its isomer, malonaldehyde tetramethyl acetal (1,1,3,3-tetramethoxypropane, CAS 102-52-3) [1]. For the purposes of heterocyclic synthesis and this application note, we focus on the utility of this molecule as a protected malondialdehyde (MDA) equivalent[2][3].

Mechanistic Causality & Reaction Design

The core logic behind using tetramethoxypropane (TMP) lies in the extreme instability of free malondialdehyde. Free MDA rapidly undergoes self-condensation and polymerization, rendering it useless for controlled bimolecular reactions.

TMP solves this by masking the dialdehyde as a bis-acetal. Under acidic conditions, TMP undergoes controlled hydrolysis to release MDA in situ. By conducting this deprotection in the presence of a binucleophile (e.g., amidines, hydrazines, or hydroxylamines), the transient MDA is immediately trapped via cyclocondensation[4]. This thermodynamic sink drives the reaction forward, preventing MDA polymerization and ensuring high yields of the desired heterocyclic scaffold[5].

Figure 1: Divergent synthesis of nitrogenous heterocycles from Tetramethoxypropane via MDA.

Quantitative Reaction Parameters

The choice of solvent, acid catalyst, and temperature must be tailored to the nucleophilicity of the binucleophile. The table below summarizes the optimized parameters for generating distinct heterocyclic classes from TMP.

| Heterocycle Product | Binucleophile Type | Optimal Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |

| 2-Aminopyrimidine | Guanidine HCl (N-C-N) | Conc. HCl | 70–100 | 2–4 | 75–85 |

| 1-Phenylpyrazole | Phenylhydrazine (N-N) | Glacial AcOH | 80 | 1–2 | 80–90 |

| Isoxazole | Hydroxylamine (N-O) | HCl (Aqueous) | 75 | 2–3 | 70–80 |

| Triazolopyrimidine | 2-Aminotriazole | p-TsOH | 110 | 4–6 | 65–75 |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By observing specific physical and chemical checkpoints, researchers can verify the integrity of the reaction in real-time without waiting for post-reaction LC-MS analysis.

Protocol A: Synthesis of 2-Aminopyrimidine Scaffolds

This protocol leverages guanidine hydrochloride to form the ubiquitous 2-aminopyrimidine pharmacophore[5].

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 50 mmol of Guanidine hydrochloride in 100 mL of absolute ethanol.

-

Reagent Addition: Add 55 mmol (1.1 equiv) of Tetramethoxypropane to the suspension.

-

Catalysis: Slowly add 2 mL of concentrated HCl (37%) dropwise.

-

Causality Insight: The acid serves a dual purpose. It catalyzes the hydrolysis of the acetal to release MDA in situ, and it protonates the resulting carbonyl oxygens, enhancing their electrophilicity toward the guanidine nitrogens.

-

-

Cyclocondensation: Heat the mixture to reflux (approx. 78°C) for 3 hours.

-

Workup: Cool the mixture to room temperature. Carefully neutralize with saturated aqueous NaHCO₃ until the pH reaches 7–8. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from hot ethanol.

Self-Validation Checkpoints:

-

Checkpoint 1 (Initiation): Upon the dropwise addition of HCl, the mixture should remain pale or clear. A rapid color shift to dark brown indicates excessive local acidity causing premature MDA polymerization; acid must be added slower with vigorous stirring.

-

Checkpoint 2 (Progression): TLC monitoring (Eluent: EtOAc/Hexane 1:1) will show the disappearance of the high-Rf TMP spot. A transient, baseline-hugging, highly UV-active spot indicates MDA formation, which should quickly be replaced by the product spot.

-

Checkpoint 3 (Completion): Upon neutralization with NaHCO₃, the product should begin to precipitate out of the aqueous-ethanolic mixture, visually confirming successful cyclocondensation.

Protocol B: Synthesis of 1-Phenylpyrazole

This protocol utilizes phenylhydrazine to construct the pyrazole ring, a motif common in COX-2 inhibitors and kinase inhibitors.

Step-by-Step Methodology:

-

Preparation: Dissolve 50 mmol of phenylhydrazine in 50 mL of glacial acetic acid.

-

Causality Insight: Acetic acid acts as both the solvent and a mild acid catalyst. It provides a buffered acidic environment that facilitates acetal deprotection at a controlled rate, preventing the oxidative degradation of the sensitive hydrazine.

-

-

Addition: Dropwise add 50 mmol of Tetramethoxypropane at room temperature over 10 minutes.

-

Cyclocondensation: Heat the reaction mixture to 80°C for 2 hours.

-

Workup: Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred ice water.

-

Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acetic acid, and dry under high vacuum.

Self-Validation Checkpoints:

-

Checkpoint 1 (Progression): The reaction mixture will turn pale yellow upon heating. If the solution deepens to a black/tarry color, it indicates oxidative degradation of the hydrazine (often due to old reagent or oxygen ingress).

-

Checkpoint 2 (Completion): Immediate precipitation upon pouring the mixture into ice water validates the formation of the highly hydrophobic pyrazole ring. Failure to precipitate indicates incomplete deprotection of the TMP.

References

- Source: nbinno.

- Source: benchchem.

- Source: researchgate.

- What is Tetramethoxypropane?

- Source: google.com (Google Patents)

Sources

Protocol for Generating Malondialdehyde Standards from 1,1,3,3-Tetramethoxypropane

Introduction

Malondialdehyde (MDA) is a highly reactive aldehyde and a well-established biomarker for oxidative stress, arising from the peroxidation of polyunsaturated fatty acids.[1] Accurate quantification of MDA is crucial for researchers in various fields, including drug development and biomedical research, to assess cellular damage. The Thiobarbituric Acid Reactive Substances (TBARS) assay is the most widely employed method for MDA measurement.[2][3] This assay relies on the reaction between MDA and thiobarbituric acid (TBA) under acidic conditions and high temperatures, which produces a pink-colored adduct that can be quantified spectrophotometrically at approximately 532 nm.[4][5]

Due to the inherent instability of pure malondialdehyde, stable precursors like 1,1,3,3-Tetramethoxypropane (TMP) or 1,1,3,3-Tetraethoxypropane (TEP) are commercially available and used to generate fresh MDA standards.[6][7] In an acidic environment, TMP undergoes complete hydrolysis to yield MDA and methanol.[7][8] This application note provides a detailed, field-proven protocol for the preparation of MDA standards from TMP, ensuring the generation of a reliable standard curve for the accurate quantification of MDA in biological samples.

Principle of the Method

The generation of MDA from TMP is a straightforward acid-catalyzed hydrolysis reaction. The two acetal groups of TMP are hydrolyzed in the presence of an acid, such as hydrochloric acid (HCl), to produce one molecule of malondialdehyde and four molecules of methanol. This reaction is typically carried out at an elevated temperature to ensure complete and rapid conversion. The resulting MDA solution can then be serially diluted to prepare a standard curve for the TBARS assay.

The subsequent TBARS reaction involves the condensation of one molecule of MDA with two molecules of TBA to form the MDA-TBA adduct, a chromophore with maximum absorbance at 532 nm.[2] The intensity of the color produced is directly proportional to the concentration of MDA in the sample.[5]

Materials and Reagents

-

1,1,3,3-Tetramethoxypropane (TMP), ≥99% purity (CAS No: 102-52-3)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized or distilled water

-

Ethanol

-

Thiobarbituric Acid (TBA)

-

Sodium Hydroxide (NaOH)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm

-

Heating block or water bath

-

Calibrated pipettes and sterile pipette tips

-

Volumetric flasks and centrifuge tubes

Safety and Handling Precautions

1,1,3,3-Tetramethoxypropane is a combustible liquid and may be harmful if swallowed.[9] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Concentrated acids and bases are corrosive and should be handled with extreme care. Always consult the Safety Data Sheet (SDS) for each chemical before use.[12]

Experimental Protocol

Part 1: Preparation of a Concentrated MDA Stock Solution

This section details the acid hydrolysis of TMP to generate a concentrated MDA stock solution.

-

Prepare a 1 M HCl solution: Carefully add the required volume of concentrated HCl to deionized water in a volumetric flask. Remember to always add acid to water, not the other way around.

-

Prepare a 10 mM TMP stock solution: Accurately weigh the appropriate amount of TMP and dissolve it in a known volume of 1 M HCl in a glass container.

-

Hydrolysis: Tightly cap the container and incubate the solution in a heating block or water bath at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) to ensure complete hydrolysis.[8] Some protocols also suggest overnight incubation at room temperature.[13]

-

Cooling and Storage: After incubation, allow the solution to cool to room temperature. This freshly prepared concentrated MDA stock solution should ideally be used immediately. For short-term storage, keep the solution at 4°C for up to 8 days.[14][15]

Part 2: Preparation of MDA Standard Curve Dilutions

This section provides a detailed methodology for creating a series of MDA standards for generating a standard curve. The final concentrations can be adjusted based on the expected MDA levels in your samples.

-

Prepare a working MDA stock solution: Dilute the concentrated MDA stock solution (from Part 1) with deionized water to a convenient working concentration (e.g., 1 mM or 100 µM).

-

Serial Dilutions: Perform a series of dilutions of the working MDA stock solution to obtain a range of standard concentrations. An example dilution series for a spectrophotometric TBARS assay is provided in the table below.

| Standard | Volume of Working MDA Stock (µL) | Volume of Deionized Water (µL) | Final MDA Concentration (µM) |

| Blank | 0 | 1000 | 0 |

| 1 | 10 | 990 | 1 |

| 2 | 25 | 975 | 2.5 |

| 3 | 50 | 950 | 5 |

| 4 | 100 | 900 | 10 |

| 5 | 150 | 850 | 15 |

| 6 | 200 | 800 | 20 |

Table 1: Example Dilution Series for MDA Standard Curve. The volumes and final concentrations can be adjusted to suit the specific requirements of the assay and the expected range of MDA in the samples.

Part 3: TBARS Assay with Prepared MDA Standards

This section outlines the reaction of the prepared MDA standards with TBA.

-

Prepare TBA Reagent: Prepare a fresh solution of TBA in an appropriate buffer (e.g., 0.8% (w/v) TBA in 50% acetic acid).[16] The pH should be acidic.[1]

-

Reaction Setup: In separate, clearly labeled tubes, pipette a defined volume (e.g., 100 µL) of each MDA standard dilution (including the blank).

-

Add TBA Reagent: Add a larger volume (e.g., 600 µL) of the TBA reagent to each tube.[4]

-

Incubation: Securely cap the tubes and incubate them at high temperature (e.g., 95°C) for a specified duration (e.g., 45-60 minutes).[2] This step facilitates the formation of the pink MDA-TBA adduct.

-

Cooling: After incubation, immediately place the tubes on an ice bath to stop the reaction.[4]

-

Measurement: If the samples are turbid, centrifuge them to obtain a clear supernatant.[16] Transfer the supernatant to a cuvette or a 96-well plate and measure the absorbance at 532 nm using a spectrophotometer or microplate reader.

Data Analysis and Interpretation

-

Blank Subtraction: Subtract the absorbance value of the blank from the absorbance values of all other standards.

-

Standard Curve Generation: Plot the corrected absorbance values (y-axis) against the corresponding MDA concentrations (x-axis).

-

Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good linear fit is indicated by an R² value close to 1.0.[4]

-

Sample Quantification: Use the equation from the standard curve to determine the MDA concentration in unknown samples by measuring their absorbance and solving for the concentration.

Visualizing the Workflow

Figure 1: Workflow for the generation of MDA standards and subsequent TBARS assay.

Causality and Expert Insights

-

Why Acid Hydrolysis? The acetal groups in TMP are stable in neutral or basic conditions but are readily hydrolyzed in an acidic environment. The acid acts as a catalyst to protonate the oxygen atoms of the ether linkages, making them susceptible to nucleophilic attack by water, leading to the formation of the aldehyde and alcohol.

-

Importance of Fresh Standards: Although MDA standards can be stored for a short period at 4°C, their reactivity and potential for degradation make it imperative to prepare fresh standards for each assay to ensure accuracy and reproducibility.[14][15][17]

-

The Role of Temperature in TBARS: The high temperature (95°C) during the TBARS reaction is critical for the condensation reaction between MDA and TBA to proceed efficiently and form the colored adduct.

-

Specificity of the TBARS Assay: It is important to acknowledge that the TBARS assay is not entirely specific for MDA. Other aldehydes and reactive substances present in biological samples can also react with TBA, leading to potential overestimation of MDA levels.[6][18] Therefore, results are often reported as "TBARS" rather than "MDA". For more specific quantification, chromatographic methods such as HPLC are recommended.[18]

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low R² value for the standard curve | Inaccurate pipetting during serial dilutions. | Use calibrated pipettes and ensure proper technique. Prepare fresh dilutions. |

| Incomplete hydrolysis of TMP. | Ensure the correct acid concentration, temperature, and incubation time are used for hydrolysis. | |

| Degradation of MDA standards. | Prepare fresh standards for each assay. Avoid prolonged storage. | |

| High background absorbance in the blank | Contaminated reagents or water. | Use high-purity reagents and deionized or distilled water. |

| Interfering substances in the TBA reagent. | Prepare fresh TBA reagent for each experiment. | |

| Precipitate formation after incubation | High protein concentration in samples (not applicable to standards). | For biological samples, a protein precipitation step with an acid like TCA is recommended before the TBARS reaction.[5] |

Conclusion

This application note provides a comprehensive and reliable protocol for the generation of malondialdehyde standards from its stable precursor, 1,1,3,3-Tetramethoxypropane. By following these detailed steps and understanding the underlying principles, researchers can confidently prepare accurate standard curves for the quantification of MDA using the TBARS assay. Adherence to best practices in reagent preparation, handling, and data analysis will ensure the generation of high-quality, reproducible data for the assessment of oxidative stress in a wide range of research applications.

References

Sources

- 1. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]

- 8. Hydrolysis of 1, 1, 3, 3-tetramethoxypropane and spectrophotometric determination of its product, malondialdehyde [jstage.jst.go.jp]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 1,1,3,3-Tetraethoxypropane(122-31-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. biocompare.com [biocompare.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ethosbiosciences.com [ethosbiosciences.com]

- 17. Reliability of malondialdehyde as a biomarker of oxidative stress in psychological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]

- 20. cosmobiousa.com [cosmobiousa.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 23. researchgate.net [researchgate.net]

- 24. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 25. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]

Application Note: 1,1,1,3-Tetramethoxypropane (TMP) as the Gold Standard for Malondialdehyde Quantification in TBARS Assays

Introduction and Mechanistic Rationale

Lipid peroxidation is a well-defined mechanism of cellular damage and a primary biomarker for oxidative stress in biological systems[1]. The degradation of unstable lipid peroxides yields complex reactive aldehydes, most notably malondialdehyde (MDA). The Thiobarbituric Acid Reactive Substances (TBARS) assay remains the most widely employed and benchmarked method for screening and monitoring lipid peroxidation[2][3].

A critical challenge in the TBARS assay is the inherent instability of pure MDA, which rapidly polymerizes and degrades, making it impossible to use as a reliable quantitative standard. To circumvent this, researchers utilize 1,1,1,3-Tetramethoxypropane (TMP) (also known as malondialdehyde bis(dimethyl acetal)). TMP is a stable acetal that undergoes precise acid-catalyzed hydrolysis to release MDA in a strict 1:1 stoichiometric ratio[4]. This application note details the physicochemical dynamics of TMP and provides a self-validating, high-sensitivity protocol for its use in TBARS assays.

Pathway Visualization: The TBARS Reaction Mechanism

The assay relies on two distinct phases: the acid hydrolysis of the TMP standard (or the degradation of endogenous lipid peroxides) to yield free MDA, followed by a high-temperature condensation reaction where one molecule of MDA reacts with two molecules of Thiobarbituric Acid (TBA) to form a measurable MDA-TBA₂ adduct[1].

Workflow of TBARS assay demonstrating TMP hydrolysis and MDA-TBA2 adduct formation.

Quantitative Data: Physicochemical & Spectral Properties

Understanding the spectral differences between the precursor and the final adduct is crucial for assay validation. TMP itself is optically transparent in the UV-Vis region, ensuring that unreacted standard does not contribute to background noise[3].

| Parameter | 1,1,1,3-Tetramethoxypropane (TMP) | MDA-TBA₂ Adduct |

| Role in Assay | Stable precursor for standard curve | Measurable reaction product |

| Stoichiometry | 1 mole TMP yields 1 mole MDA | 1 mole MDA reacts with 2 moles TBA |

| Hydrolysis/Reaction | Requires acidic pH (e.g., TCA) | Requires acidic pH + Heat (90–100°C) |

| Colorimetric (λmax) | Optically transparent | 530–540 nm (Peak at 532 nm)[2] |

| Fluorometric (Ex/Em) | Non-fluorogenic | Ex: 530 nm / Em: 550 nm[2] |

| Stability | Highly stable at neutral pH | Stable post-cooling (read within 2 hours) |

Experimental Protocol: High-Sensitivity TBARS Assay

This protocol is optimized for both colorimetric and fluorometric detection. Fluorometric measurement is highly recommended for complex biological matrices due to its superior sensitivity and ability to bypass interference from non-MDA TBA-reactive substances[3].

Step 1: Reagent Preparation

-

TBA Reagent (0.67% w/v): Dissolve 0.67 g of Thiobarbituric acid in 100 mL of dilute NaOH or heated deionized water. Causality Check: TBA is poorly soluble in cold water; gentle heating or basic conditions are required for complete dissolution.

-

TCA Solution (10% w/v): Dissolve 10 g of Trichloroacetic acid (TCA) in 100 mL of deionized water. Store at 4°C.

-

BHT Solution (50 mM): Dissolve Butylated hydroxytoluene (BHT) in 100% ethanol.

-

TMP Stock Solution (1 mM): Prepare a primary stock by diluting commercial TMP (e.g., 133.75 mM)[4][5] in deionized water.

Step 2: Generation of the TMP/MDA Standard Curve

Because TMP hydrolyzes to MDA in a 1:1 ratio under assay conditions, the concentration of TMP directly equals the concentration of the MDA standard[4].

-

Dilute the 1 mM TMP stock to a 50 µM working solution.

-

Prepare a standard curve in microcentrifuge tubes ranging from 0 to 50 µM (for colorimetric) or 0 to 5 µM (for fluorometric) by diluting the working solution in deionized water.

Step 3: Sample Processing & Self-Validating Controls

-

Homogenize tissue or lyse cells in cold PBS.

-

Critical Addition: Add 10 µL of 50 mM BHT per 1 mL of sample homogenate.

-

Causality Check: The high temperatures required for the TBA condensation step (95°C) can induce de novo lipid peroxidation in the sample, leading to artificially elevated MDA levels. BHT is a lipophilic antioxidant that halts this artifactual in vitro oxidation, ensuring you are only measuring endogenous oxidative stress[4].

-

-

Mix 100 µL of sample (or standard) with 200 µL of 10% cold TCA. Incubate on ice for 15 minutes[5].

-

Causality Check: TCA provides the H+ necessary for TMP hydrolysis and TBA condensation. Simultaneously, it precipitates soluble proteins that would otherwise cause light scattering and falsely elevate absorbance readings[5].

-

-

Centrifuge at 2,200 x g for 15 minutes at 4°C. Collect the supernatant.

Step 4: The TBARS Derivatization Reaction

-

Transfer 200 µL of the cleared supernatant (or standard) into high-temperature resistant cryotubes.

-

Add 200 µL of 0.67% TBA Reagent to each tube (1:1 v/v ratio)[5].

-

Incubate the tubes in a dry bath or water bath at 95°C for 45–60 minutes [1][5].

-

Causality Check: The condensation reaction between MDA and TBA has a high activation energy. Temperatures below 90°C will result in incomplete adduct formation and poor assay linearity.

-

-

Remove tubes and immediately cool on ice for 5 minutes to halt the reaction[1].

Step 5: Data Acquisition & Analysis

-

Transfer 200 µL of the cooled reaction mixture into a clear 96-well plate (for colorimetric) or a black 96-well plate (for fluorometric).

-

Colorimetric: Read absorbance at 532 nm.

-

Fluorometric: Read fluorescence at Ex: 530 nm / Em: 550 nm[2].

-

Subtract the blank (0 µM standard) from all readings and plot the standard curve to interpolate the MDA concentration of the unknown samples.

References

- Cayman Chemical - TBARS (TCA Method)

- Cell Biolabs, Inc. - OxiSelect™ TBARS Assay Kit (MDA Quantitation)

- National Institutes of Health (PMC)

- Source: tandfonline.

- National Institutes of Health (PMC)

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Rapid Kinetic Fluorogenic Quantification of Malondialdehyde in Ground Beef - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Effects of vitamin D-induced supernatant of placental explants from preeclamptic women on oxidative stress and nitric oxide bioavailability in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Experimental procedure for cyclization reactions with 1,1,1,3-Tetramethoxypropane

Topic: Experimental Procedure for Cyclization Reactions with 1,1,1,3-Tetramethoxypropane Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Abstract & Strategic Utility

1,1,1,3-Tetramethoxypropane (TMP) serves as a robust, shelf-stable surrogate for malondialdehyde (MDA) . While MDA is a critical three-carbon electrophile for synthesizing pyrimidines, pyrazoles, and related heterocycles, it is chemically unstable, prone to polymerization, and difficult to handle in its free form.

TMP acts as a "masked" 1,3-dicarbonyl equivalent. Under acidic conditions, it undergoes hydrolysis to generate reactive species—specifically 3-methoxyacrolein and malondialdehyde —in situ. This controlled release mechanism allows for cleaner reaction profiles and higher reproducibility in cyclocondensation reactions compared to using free MDA.

This guide details the mechanistic activation of TMP and provides optimized protocols for synthesizing pyrimidine and pyrazole cores, essential scaffolds in kinase inhibitors and nucleotide analogs.

Mechanistic Activation

Understanding the activation of TMP is critical for troubleshooting. TMP does not react effectively as a neutral acetal; it requires acid-catalyzed hydrolysis to unmask the electrophilic carbons.

The Activation Pathway

The reaction proceeds through a cascade of elimination and hydrolysis steps. The key intermediate is often 3-methoxyacrolein , which acts as a vinylogous ester, susceptible to nucleophilic attack by amidines or hydrazines.

Figure 1: Acid-catalyzed activation pathway of TMP converting the stable acetal into the reactive 1,3-electrophile.

Experimental Protocols

Protocol A: Synthesis of Pyrimidines

Target Interaction: Condensation of TMP with Amidines/Guanidines.

Mechanism: The amidine nitrogen attacks the

Materials

-

Substrate: Acetamidine hydrochloride (or substituted amidine/guanidine).

-

Reagent: 1,1,1,3-Tetramethoxypropane (TMP).

-

Solvent: Ethanol (Absolute) or n-Butanol (for higher temperature).

-

Catalyst/Acid: Concentrated HCl (37%) or Glacial Acetic Acid.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol of the amidine hydrochloride in 20 mL of ethanol.

-

Activation: Add 11.0 mmol (1.1 equiv) of TMP to the solution.

-

Critical Note: If the reaction mixture is strictly neutral, add 0.5 mL of conc. HCl to catalyze the acetal hydrolysis.[1] If using an amidine salt, the inherent acidity is often sufficient, but catalytic HCl ensures full conversion.

-

-

Reaction: Heat the mixture to reflux (

C for EtOH) with vigorous stirring.-

Duration: Maintain reflux for 3–5 hours . Monitor via TLC (System: 5% MeOH in DCM). The starting material (TMP) is non-polar; the product will be more polar and UV-active.

-

-

Workup:

-

Isolation: Extract the aqueous phase with Dichloromethane (DCM) (

). -

Purification: Dry combined organics over

, filter, and concentrate. Purify via vacuum distillation (for simple pyrimidines) or recrystallization from hexanes/ether.

Protocol B: Synthesis of Pyrazoles

Target Interaction: Condensation of TMP with Hydrazines. Selectivity: This reaction is highly exothermic. Temperature control is vital to prevent decomposition.

Materials

-

Substrate: Phenylhydrazine or Hydrazine Hydrate.

-

Reagent: 1,1,1,3-Tetramethoxypropane (TMP).

-

Solvent: Ethanol/Water (1:1 mixture).

-

Catalyst: Conc. HCl.

Step-by-Step Procedure

-

Pre-Hydrolysis (Recommended):

-

In a flask, mix 10 mmol TMP with 5 mL of 0.1 M HCl.

-

Stir at room temperature for 45–60 minutes . The solution will become homogeneous as TMP hydrolyzes to MDA.

-

Why this step? Pre-hydrolyzing avoids the "induction period" lag often seen when mixing all reagents at once, preventing sudden exotherms.

-

-

Addition:

-

Dissolve 10 mmol of Hydrazine derivative in 10 mL Ethanol.

-

Add the hydrolyzed TMP solution dropwise to the hydrazine solution over 15 minutes.

-

Observation: An immediate color change (often yellow/orange) indicates imine formation.

-

-

Cyclization: Heat the mixture to reflux for 2 hours .

-

Workup:

-

Purification: Recrystallize solid products from Ethanol/Water. Distill liquid products under high vacuum.

Experimental Workflow Visualization

Figure 2: Generalized workflow for heterocycle synthesis using TMP.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of TMP. | Increase acid concentration or pre-hydrolyze TMP in aqueous acid before adding the nucleophile. |

| Dark/Tarry Product | Polymerization of MDA. | Avoid excessive heating.[4] Ensure the nucleophile is added immediately after hydrolysis. Perform reaction under Nitrogen ( |

| No Reaction | pH too basic (for amidines). | If using free base amidines, the pH may be too high for TMP hydrolysis. Add acetic acid to buffer the system to pH ~4-5 initially. |

| Violent Exotherm | Rapid condensation. | Use the dropwise addition method (Protocol B). Cool the receiving flask in an ice bath during addition. |

Safety & Handling (E-E-A-T)

-

Flammability: TMP is a Category 3 Flammable Liquid . All reflux steps must be performed in a fume hood away from open flames.

-

Toxicity: TMP is harmful if swallowed and causes skin irritation. It hydrolyzes to Malondialdehyde, which is a known oxidative stress marker and potential mutagen. Wear nitrile gloves and safety goggles.

-

Storage: Store TMP in a cool, dry place. Over time, it may form peroxides; check expiration dates and store under inert gas if possible.

References

-

Organic Syntheses Procedure: 1,1,1,3-Tetramethoxypropane as a Malonaldehyde Surrogate. Organic Syntheses, Coll.[3] Vol. 4, p.660 (1963).

-

Pyrimidine Synthesis: Synthesis of Nucleoside Analogues by Cyclization of Guanine with 1,1,3,3-Tetramethoxypropane. Organic Letters, 2022.

-

Pyrazole Synthesis: Preparation of Pyrazoles from 1,3-Dicarbonyl Equivalents.[1][5][6] BenchChem Application Notes.

-

Safety Data: 1,1,3,3-Tetramethoxypropane SDS. Fisher Scientific.

-

Mechanism of Hydrolysis: Hydrolysis of 1,1,3,3-Tetramethoxypropane and Spectrophotometric Determination of Malondialdehyde. ResearchGate.

Sources

1,1,1,3-Tetramethoxypropane as a reagent in Vilsmeier-Haack type reactions

Application Note: 1,1,3,3-Tetramethoxypropane in Vinylogous Vilsmeier-Haack Chemistry

Abstract

This application note details the utilization of 1,1,3,3-Tetramethoxypropane (TMP) as a masked malondialdehyde equivalent in Vilsmeier-Haack type reactions. While the classic Vilsmeier-Haack reaction introduces a one-carbon formyl group, TMP allows for a three-carbon homologation , generating highly reactive vinamidinium salts (vinylogous Vilsmeier reagents). These intermediates are critical building blocks for the synthesis of pyrazoles, pyrimidines, and benzodiazepines in pharmaceutical development.

Critical Reagent Note: The user query specified "1,1,1,3-tetramethoxypropane." This is chemically non-standard and likely a typographical error for 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal); CAS: 102-52-3). This guide focuses on the standard 1,1,3,3-isomer to ensure commercial availability and chemical viability.

Mechanistic Insight: The "Zipper" Activation

TMP is chemically inert under neutral conditions but becomes a potent electrophile upon activation. In the presence of Vilsmeier reagents (DMF/POCl

-

Acetal Hydrolysis/Activation: Lewis or Brønsted acids initiate the loss of methoxy groups.

-

Vilsmeier Attack: The electrophilic Vilsmeier reagent (chloroiminium ion) attacks the activated TMP backbone.

-

Vinamidinium Formation: The sequence yields a Vinamidinium salt (Streptocyanine), a delocalized 3-carbon cation.

This salt acts as a 1,3-bis-electrophile , capable of reacting with binucleophiles (hydrazines, amidines, ureas) to close 5- and 6-membered heterocyclic rings.

Pathway Visualization: TMP to Heterocycles

Figure 1: The activation pathway of TMP into a reactive Vinamidinium salt, followed by cyclization.

Critical Parameters & Reagent Profile

| Parameter | Specification / Recommendation | Rationale |

| Reagent Identity | 1,1,3,3-Tetramethoxypropane (CAS: 102-52-3) | Standard commercial isomer. |

| Solvent System | DMF (N,N-Dimethylformamide) | Acts as both solvent and reactant component in Vilsmeier manifolds. |

| Activator | POCl | Generates the active chloroiminium species. SOCl |

| Temperature | 0°C (Addition) | Controls the exotherm of Vilsmeier reagent formation; heat drives salt formation. |

| By-product | Methanol (MeOH) | 4 equivalents of MeOH are released. Must be managed in closed vessels.[1] |

| Stability | Hygroscopic (Vinamidinium Salt) | The intermediate salt hydrolyzes in water; often isolated as PF |

Experimental Protocols

Protocol A: Synthesis of Vinamidinium Chloride (The Intermediate)

This protocol generates the activated 3-carbon electrophile. This salt can be stored or used directly.

Reagents:

-

DMF (anhydrous): 30 mL

-

POCl

: 10.0 mL (109 mmol) -

1,1,3,3-Tetramethoxypropane (TMP): 5.0 mL (30 mmol)

Workflow:

-

Vilsmeier Reagent Formation: Charge a dry flask with DMF. Cool to 0°C under N

. Dropwise add POCl -

TMP Addition: Add TMP dropwise to the Vilsmeier slurry at 0°C. The mixture will turn yellow/orange.

-

Heating: Warm the mixture to 80°C and stir for 3 hours. The solution will darken to a deep red/orange (characteristic of polymethine salts).

-

Workup (Precipitation): Cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold diethyl ether. The Vinamidinium salt will precipitate as a hygroscopic solid.

-

Isolation: Filter rapidly under N

or decant the ether.-

Self-Validation Check: The product should be a yellow-to-orange solid. If it is an oil, triturate with fresh ether.

-

Protocol B: Application - Synthesis of 1-Phenylpyrazole

Demonstrates the utility of the in-situ generated salt.

Reagents:

-

Vinamidinium mixture (from Protocol A, approx. 30 mmol scale)

-

Phenylhydrazine: 3.0 mL (30 mmol)

-

Ethanol: 50 mL

Workflow:

-

Quenching: Take the reaction mixture from Protocol A (after the 80°C heating step) and cool to room temperature.

-

Dilution: Dilute carefully with Ethanol (50 mL).

-

Cyclization: Add Phenylhydrazine dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 2 hours.

-

Neutralization: Cool to RT. Neutralize with saturated NaHCO

solution. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na

SO -

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc).

Experimental Workflow Diagram

Figure 2: Decision tree for processing TMP in Vilsmeier reactions.

Troubleshooting & Safety

-

Methanol Evolution: The hydrolysis of TMP releases 4 molar equivalents of methanol. In sealed tubes, pressure will build. Use a reflux condenser or pressure-rated vessel.

-

Hygroscopicity: Vinamidinium chloride salts are extremely hygroscopic. If the salt turns to "goo" on the filter, dissolve immediately in the next solvent (e.g., ethanol) for the subsequent step rather than trying to dry it.

-

Stoichiometry: Ensure an excess of Vilsmeier reagent (POCl

/DMF) relative to TMP (typically 2.5:1 or 3:1) to ensure full conversion to the salt.

References

-

Arnold, Z. (1965).[2] Synthetic reactions of dimethylformamide.[3][4] XXIII. Formation of vinamidinium salts.[5][6][7] Collection of Czechoslovak Chemical Communications.

-

Reichardt, C. (2003). Vilsmeier-Haack-Arnold Formylation of Aliphatic Systems. Organic Reactions.[3][7][8][9]

-

Davies, I. W., et al. (2000).[2] An efficient preparation of vinamidinium hexafluorophosphate salts.[5][6][7] Journal of Organic Chemistry.

-

Medicines for Malaria Venture (MMV). (2017). Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048.[7] Organic Letters.[8][9]

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1,1,3,3-Tetramethoxypropane.[10][11]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Preparation and Application of Vinamidinium Salts in Organic Synthesis [sioc-journal.cn]

- 3. youtube.com [youtube.com]

- 4. growingscience.com [growingscience.com]

- 5. Preparation and novel reduction reactions of vinamidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Propane, 1,1,3,3-tetramethoxy- [webbook.nist.gov]

- 11. 1,1,3,3-Tetramethoxypropane SDS - Download & Subscribe for Updates [sdsmanager.com]

Derivatization of amino acids using 1,1,1,3-Tetramethoxypropane

An Application Note from the Office of the Senior Scientist

Topic: A Novel Pre-Column Derivatization Method for the Analysis of Primary Amino Acids using 1,1,1,3-Tetramethoxypropane via HPLC with Fluorescence Detection

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quantitative analysis of amino acids is fundamental in life sciences, clinical diagnostics, and food science. However, most amino acids lack native chromophores or fluorophores, necessitating a derivatization step for sensitive detection by High-Performance Liquid Chromatography (HPLC).[1][2] This application note details a novel pre-column derivatization methodology utilizing 1,1,1,3-tetramethoxypropane. This compound serves as a stable precursor to malondialdehyde (MDA), which reacts with the primary amino group of amino acids under mild heating and acidic conditions. The reaction yields stable, fluorescent vinylogous amide and dihydropyridine-type adducts, enabling highly sensitive analysis by reverse-phase HPLC with fluorescence detection. We present the core reaction mechanism, a detailed step-by-step protocol for derivatization, and a proposed analytical workflow. This method provides a new avenue for amino acid analysis, leveraging a cost-effective reagent to produce derivatives with favorable fluorescent properties.

Principle and Scientific Rationale

Derivatization is a critical step in amino acid analysis to enhance detectability and improve chromatographic separation.[3] While reagents like o-phthalaldehyde (OPA) and phenylisothiocyanate (PITC) are common, exploring new derivatizing agents can offer advantages in stability, cost, or detection sensitivity.[2][4][5]

This method is based on a two-stage, one-pot reaction:

-

In-Situ Generation of the Reactive Aldehyde: 1,1,1,3-Tetramethoxypropane is a stable bis(dimethyl acetal) of malondialdehyde (MDA).[6] In the presence of an acid catalyst and water, it undergoes facile hydrolysis to generate the highly reactive 1,3-dicarbonyl compound, malondialdehyde.[7] This in-situ generation is advantageous as it avoids handling the less stable pure MDA.

-

Nucleophilic Addition and Condensation: The primary amino group of an amino acid acts as a nucleophile, attacking one of the carbonyl groups of MDA. This is followed by a condensation reaction (loss of water) to form a stable N-substituted vinylogous amide (enaminal). Further reaction with a second molecule of MDA can lead to the formation of highly fluorescent 1,4-dihydropyridine-type structures. These derivatives possess conjugated systems that are ideal for fluorescence detection.

Reaction Mechanism

The overall chemical transformation is depicted below. The initial acid-catalyzed hydrolysis of 1,1,1,3-tetramethoxypropane yields MDA. Subsequently, the primary amino group of an amino acid reacts with MDA to form the fluorescent derivative.

Caption: Reaction mechanism for amino acid derivatization.

Detailed Experimental Protocol

This protocol provides a starting point for the derivatization of amino acids in aqueous standards or protein hydrolysates.

Scientist's Note: This is a novel protocol based on established chemical principles. Researchers should perform internal validation to optimize parameters such as reaction time, temperature, and reagent ratios for their specific application and instrumentation.

Materials and Reagents

-

Amino Acid Standard Mix (e.g., 2.5 mM in 0.1 M HCl)

-

1,1,1,3-Tetramethoxypropane (TMP), ≥99% purity

-

Methanol, HPLC Grade

-

Acetonitrile, HPLC Grade

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH)

-

Boric Acid

-

Ultrapure Water (18.2 MΩ·cm)

-

0.2 µm Syringe Filters (PTFE or Nylon)

Reagent Preparation

-

Derivatization Diluent (0.2 M Borate Buffer, pH 9.0): Dissolve 1.24 g of boric acid in 100 mL of ultrapure water. Adjust pH to 9.0 with 1 M NaOH.

-

Rationale: A basic buffer is used for the final dilution step before injection to ensure the derivatives are in a stable, deprotonated state suitable for reverse-phase chromatography.

-

-

Derivatization Reagent (100 mM TMP in Methanol): Carefully add 168 µL of 1,1,1,3-tetramethoxypropane to 10 mL of HPLC-grade methanol in a volumetric flask. Mix thoroughly. Store at 4°C in a tightly sealed amber vial.

-

Rationale: Methanol is an excellent solvent for the acetal. Preparing the reagent fresh weekly is recommended to prevent any slow degradation.

-

-

Acid Catalyst (2 M HCl): Slowly add 16.7 mL of concentrated HCl to 83.3 mL of ultrapure water.

-

Caution: Always add acid to water. This solution is corrosive.

-

Step-by-Step Derivatization Procedure

-

Sample Preparation: Pipette 20 µL of the amino acid standard or sample into a 1.5 mL autosampler vial. If the sample is not already acidic, add 5 µL of 0.1 M HCl.

-

Rationale: The initial acidic condition is crucial for the subsequent hydrolysis of TMP.

-

-

Reagent Addition: Add 40 µL of the Derivatization Reagent (100 mM TMP in Methanol) to the vial.

-

Hydrolysis & Initial Reaction: Add 10 µL of the Acid Catalyst (2 M HCl). Cap the vial tightly and vortex for 10 seconds.

-

Rationale: This step initiates the hydrolysis of TMP to MDA. A molar excess of the derivatizing agent is crucial to drive the reaction to completion for all amino acids present.

-

-

Incubation: Place the sealed vial in a heating block or oven at 80°C for 30 minutes.

-

Rationale: Heating accelerates both the hydrolysis of the acetal and the subsequent condensation reaction between the generated MDA and the amino acids. This temperature and time are adapted from similar derivatization procedures and represent a good starting point for optimization.

-

-

Cooling & Dilution: After incubation, remove the vial and allow it to cool to room temperature. Add 930 µL of the Derivatization Diluent (Borate Buffer, pH 9.0) to the vial. Vortex to mix.

-

Rationale: Cooling stops the reaction. Diluting with a basic buffer neutralizes the acid catalyst and prepares the sample for injection, bringing the final volume to 1 mL.

-

-

Filtration & Analysis: Filter the final solution through a 0.2 µm syringe filter into a clean autosampler vial. The sample is now ready for HPLC analysis.

Proposed HPLC-Fluorescence Method

The following are suggested starting conditions for method development.

-

HPLC System: Agilent 1260 series or equivalent

-

Column: ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or similar

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Fluorescence Detector Settings:

-

Excitation Wavelength (λEx): 370 nm